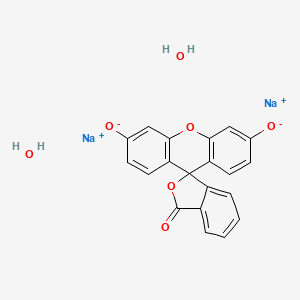Fluorescein (sodium salt)
CAS No.:
Cat. No.: VC13581368
Molecular Formula: C20H14Na2O7
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H14Na2O7 |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate |
| Standard InChI | InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 |
| Standard InChI Key | UCZHABLJUKPBIE-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
Fluorescein sodium salt belongs to the xanthene dye family, featuring a spiro[isobenzofuran-1(3H),9'-[9H]xanthene] backbone with two sodium ions neutralizing the phenolic oxygen charges. The planar aromatic structure facilitates π-π stacking interactions, while the ionized phenolic groups enhance aqueous solubility. X-ray crystallography reveals a dihedral angle of 87° between the xanthene and benzofuran rings, creating a rigid conjugated system responsible for its strong fluorescence quantum yield (Φ ≈ 0.95 in alkaline solutions) .
Physicochemical Parameters
The compound demonstrates distinct physical and chemical behaviors across different environments:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 320°C (decomposition) | DSC analysis |
| Density | 0.579 g/cm³ | 20°C |
| Water Solubility | 500 g/L | 20°C, pH 8.3 |
| pKa Values | 2.2, 4.4, 6.7 | Aqueous solution, 25°C |
| λ<sub>max</sub> | 491 nm (absorption) | Phosphate buffer, pH 7.4 |
| Fluorescence Emission | 514–521 nm | Blue light excitation |
| Vapor Pressure | 2.133 hPa | 25°C |
| LogP (Octanol-Water) | 0.34 | Predicted |
The pH-dependent fluorescence arises from prototropic equilibria: the dianionic form (pH > 6.4) exhibits strong green fluorescence, while the monoanionic (pH 4.0–6.4) and neutral forms (pH < 4.0) show reduced emission . This property enables its use as a pH indicator in microenvironments.
Synthesis and Industrial Production
Conventional Synthesis Route
The industrial synthesis follows von Baeyer's original method with modern optimizations:
-
Condensation: Resorcinol (7 moles) and phthalic anhydride (5 moles) react at 195–200°C under nitrogen atmosphere for 8–12 hours.
-
Purification: The crude product undergoes sequential washes with dilute HCl (1M) and ethanol to remove unreacted precursors.
-
Salt Formation: Neutralization with sodium hydroxide (2 equivalents) yields the disodium salt.
-
Crystallization: Recrystallization from hot water produces pharmaceutical-grade material (>99% purity) .
Advanced Manufacturing Techniques
Recent advancements include:
-
Microwave-Assisted Synthesis: Reduces reaction time to 45 minutes with 92% yield by enhancing molecular collisions .
-
Continuous Flow Reactors: Improve thermal control and scalability for bulk production (≥500 kg/batch).
-
Green Chemistry Approaches: Utilize ionic liquids as recyclable solvents, reducing wastewater generation by 40% .
Medical and Diagnostic Applications
Ophthalmological Uses
Fluorescein sodium salt revolutionized ocular diagnostics through three primary mechanisms:
-
Corneal Epithelium Assessment:
The dye selectively stains corneal stroma where epithelial cells are damaged, enabling detection of abrasions, ulcers, and foreign bodies. A 1% solution applied via sterile strips provides rapid visualization under cobalt blue light . -
Fundus Angiography:
Intravenous injection (500 mg in 5 mL) allows real-time visualization of retinal and choroidal circulation. Extravasation patterns identify diabetic retinopathy (84% sensitivity), macular edema, and vascular occlusions . -
Tear Film Dynamics:
Quantitative fluorophotometry measures tear turnover rates (normal: 1.2–1.5 μL/min) and breakup time (≥10 seconds) for dry eye syndrome diagnosis .
Systemic Diagnostic Applications
-
Lymphatic Mapping: 2.5% solutions track sentinel lymph nodes in oncology (detection rate: 97.3% for breast cancer) .
-
Cerebrospinal Fluid Leaks: Intrathecal administration (10 mg) localizes dural defects with 89% accuracy in rhinorrhea cases .
Industrial and Environmental Applications
Hydrological Tracers
Regulatory agencies approve fluorescein sodium salt for:
-
Groundwater Studies: Detects subsurface flow paths at concentrations as low as 10 ppb .
-
Sewage System Analysis: 20 kg doses map wastewater infiltration into aquifers over 15 km distances .
Advanced Material Science
-
Photocatalytic Systems: Enhances hydrogen evolution rates (12.8 mmol/g/h) in MoS<sub>2</sub>-based catalysts through electron transfer mediation .
-
Nanolithography: Serves as a photoacid generator in 193 nm photoresists, achieving 22 nm line resolutions .
| Species | Route | LD<sub>50</sub> | Critical Effects |
|---|---|---|---|
| Mouse | Intravenous | 600 mg/kg | Cardiac arrhythmias |
| Rat | Oral | 6,700 mg/kg | Gastrointestinal irritation |
| Rabbit | Dermal | >2,000 mg/kg | Mild erythema |
Chronic Exposure Risks
-
Reproductive Toxicity: NOAEL established at 500 mg/kg/day in rat teratogenicity studies .
-
Mutagenicity: Negative in Ames tests but shows clastogenicity at chromosomal aberration assays (≥1,000 μg/mL) .
-
Ocular Retention: 0.003% residual dye in lens epithelium observed 72 hours post-application .
Recent Technological Innovations
Nanoparticle Conjugates
Gold-fluorescein nanocomposites (20 nm diameter) achieve dual-modal imaging with:
-
CT Contrast Enhancement: 450 Hounsfield units at 1 mg Au/mL.
-
Fluorescence-Guided Surgery: Tumor-to-background ratio of 8.3 in murine models .
Quantum Yield Optimization
Encapsulation in β-cyclodextrin increases fluorescence intensity by 230% through restricted molecular rotation, enabling single-molecule detection at 10<sup>−12</sup> M concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume